3-(methoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
3-(Methoxymethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a methoxymethyl group and a methyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.
Reduction: Formation of 1-methyl-1H-dihydropyrazole.
Substitution: Formation of 3-(substituted-methyl)-1-methyl-1H-pyrazole derivatives.
Scientific Research Applications
3-(Methoxymethyl)-1-methyl-1H-pyrazole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: Lacks the methoxymethyl group, resulting in different reactivity and properties.
3-Methyl-1H-pyrazole: Similar structure but without the methoxymethyl group, leading to different chemical behavior.
3-(Methoxymethyl)-1H-pyrazole: Similar but lacks the methyl group at the nitrogen position.
Uniqueness
3-(Methoxymethyl)-1-methyl-1H-pyrazole is unique due to the presence of both the methoxymethyl and methyl groups, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
3-(methoxymethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-4-3-6(7-8)5-9-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQLJNVBSNHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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